Sofosbuvir impurity M is derived from the synthetic pathways used to produce sofosbuvir. Its identification is essential in the context of pharmaceutical quality control, as impurities can affect both the safety and effectiveness of drug products. The compound is classified under process-related impurities, which are typically formed during the chemical synthesis or purification stages of drug production.
The synthesis of sofosbuvir impurity M involves several steps that mirror those used in the production of sofosbuvir itself. Key methods include:
Sofosbuvir impurity M has a molecular formula of with a molecular weight of approximately 416.08 g/mol. The structure features a complex arrangement typical of nucleotide analogs, including functional groups that contribute to its biological activity. The stereochemical configuration plays a critical role in its interaction with biological targets.
Sofosbuvir impurity M can participate in various chemical reactions, particularly those associated with nucleophilic substitution due to its functional groups. The reactions may include:
Sofosbuvir functions primarily as an inhibitor of hepatitis C virus RNA replication. The mechanism involves:
The presence of impurities like sofobuvir impurity M may influence this mechanism by altering pharmacokinetics or pharmacodynamics.
Sofosbuvir impurity M exhibits various physical and chemical properties relevant for its characterization:
Data from forced degradation studies suggest that while sofosbuvir itself is stable under certain conditions, impurities like sofobuvir impurity M can emerge under stress testing scenarios .
Sofosbuvir impurity M serves several important roles in scientific research:
Sofosbuvir Impurity M is a process-related impurity and degradant observed during the synthesis and storage of sofosbuvir (C₂₂H₂₉FN₃O₉P), a nucleotide analog inhibitor of hepatitis C virus (HCV) NS5B RNA polymerase. As a phosphorylated intermediate, Impurity M arises primarily during the phosphoramidate coupling step of sofosbuvir manufacturing. Its presence, even at trace levels (typically controlled at ≤0.15%), necessitates rigorous monitoring per ICH Q3A/B guidelines due to potential impacts on the efficacy and stability of direct-acting antiviral (DAA) formulations [1] [6]. The structural complexity of sofosbuvir—featuring chiral centers, a labile phosphoester bond, and a fluorinated ribose moiety—creates multiple pathways for impurity formation during synthesis. Impurity M exemplifies the critical challenge in nucleotide analog production: maintaining stereochemical integrity while minimizing side reactions [1] [3].
In sofosbuvir synthesis, Impurity M forms during the condensation of the uridine intermediate with the L-alanine ester phosphorochloridate reagent. Side reactions—including incomplete coupling, racemization at the L-alanine chiral center, or hydrolytic cleavage of the phosphoester bond—generate this impurity. The reaction kinetics are highly sensitive to:
Table 1: Characterization Data for Sofosbuvir Impurity M
Property | Value | Analytical Method |
---|---|---|
Empirical Formula | C₁₆H₂₅FN₃O₉P | HRMS (m/z 454.1287 [M+H]⁺) |
IUPAC Name | (S)-Isopropyl 2-(((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoate | NMR (¹H, ¹³C, ³¹P) |
Key Spectral Signatures | ³¹P NMR δ: -1.2 ppm; ¹⁹F NMR δ: -202.5 ppm | Multinuclear NMR |
Chiral Purity | >98% de (diastereomeric excess) | Chiral UHPLC-UV |
The FDA and EMA mandate strict control of sofosbuvir impurities due to the drug’s high-potency nature (daily dose = 400 mg). Impurity M is classified as:
Sofosbuvir degradants fall into three classes relevant to Impurity M:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7